molecular formula C19H23NO5 B12233745 2-(3,4-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide

2-(3,4-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide

Cat. No.: B12233745
M. Wt: 345.4 g/mol
InChI Key: ICFSSPRDXZAIIY-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a dimethoxyphenyl group and a tetrahydrobenzofuran moiety. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a series of reactions, including reduction and acetylation, to form the dimethoxyphenyl intermediate.

    Synthesis of the Tetrahydrobenzofuran Moiety: The tetrahydrobenzofuran ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The dimethoxyphenyl intermediate is coupled with the tetrahydrobenzofuran moiety using a suitable coupling agent, such as a carbodiimide, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or acyl groups.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)-N-[(4-hydroxyphenyl)methyl]acetamide: This compound lacks the tetrahydrobenzofuran moiety and may have different chemical and biological properties.

    2-(3,4-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)ethyl]acetamide: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.

Uniqueness

2-(3,4-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide is unique due to the presence of both the dimethoxyphenyl group and the tetrahydrobenzofuran moiety

Properties

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]acetamide

InChI

InChI=1S/C19H23NO5/c1-23-16-6-5-13(10-17(16)24-2)11-18(21)20-12-19(22)8-3-4-15-14(19)7-9-25-15/h5-7,9-10,22H,3-4,8,11-12H2,1-2H3,(H,20,21)

InChI Key

ICFSSPRDXZAIIY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2(CCCC3=C2C=CO3)O)OC

Origin of Product

United States

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